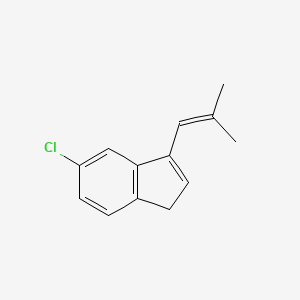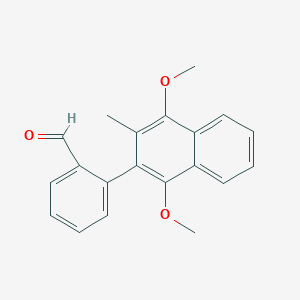![molecular formula C25H31N5O B12536930 2-Pyrimidinamine, N-cyclohexyl-4-[3-phenyl-5-(1-piperidinylmethyl)-4-isoxazolyl]-](/img/structure/B12536930.png)
2-Pyrimidinamine, N-cyclohexyl-4-[3-phenyl-5-(1-piperidinylmethyl)-4-isoxazolyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinamine, N-cyclohexyl-4-[3-phenyl-5-(1-piperidinylmethyl)-4-isoxazolyl]- is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by its unique structure, which includes a pyrimidine ring, a cyclohexyl group, a phenyl group, and an isoxazole ring. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, N-cyclohexyl-4-[3-phenyl-5-(1-piperidinylmethyl)-4-isoxazolyl]- typically involves multiple steps, each requiring specific reagents and conditions. One common method involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of guanidines with β-diketones or ethyl acetoacetate under reflux conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidine reacts with cyclohexylamine under acidic conditions.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final step involves coupling the synthesized pyrimidine and isoxazole derivatives using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave-assisted synthesis to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, N-cyclohexyl-4-[3-phenyl-5-(1-piperidinylmethyl)-4-isoxazolyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Cyclohexylamine, thiols
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted pyrimidine derivatives .
Scientific Research Applications
2-Pyrimidinamine, N-cyclohexyl-4-[3-phenyl-5-(1-piperidinylmethyl)-4-isoxazolyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, N-cyclohexyl-4-[3-phenyl-5-(1-piperidinylmethyl)-4-isoxazolyl]- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine
- N-Cyclohexyl 4-bromo-3-methoxybenzamide
Uniqueness
2-Pyrimidinamine, N-cyclohexyl-4-[3-phenyl-5-(1-piperidinylmethyl)-4-isoxazolyl]- is unique due to its combination of a pyrimidine ring, a cyclohexyl group, a phenyl group, and an isoxazole ring.
Properties
Molecular Formula |
C25H31N5O |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-cyclohexyl-4-[3-phenyl-5-(piperidin-1-ylmethyl)-1,2-oxazol-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C25H31N5O/c1-4-10-19(11-5-1)24-23(22(31-29-24)18-30-16-8-3-9-17-30)21-14-15-26-25(28-21)27-20-12-6-2-7-13-20/h1,4-5,10-11,14-15,20H,2-3,6-9,12-13,16-18H2,(H,26,27,28) |
InChI Key |
KJRYEDFCBDQQSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC=CC(=N2)C3=C(ON=C3C4=CC=CC=C4)CN5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12536853.png)
![2-[Bromo(phenyl)methyl]-3-methyloxirane](/img/structure/B12536859.png)
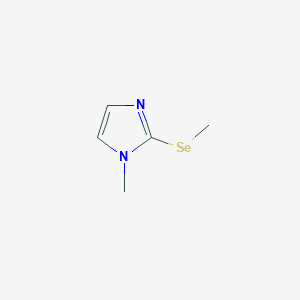
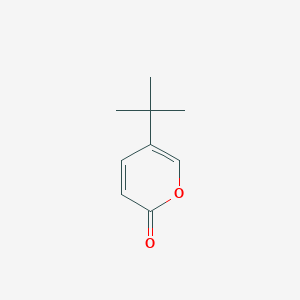
![{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone](/img/structure/B12536875.png)
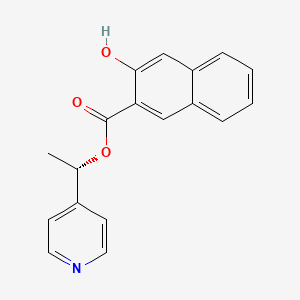

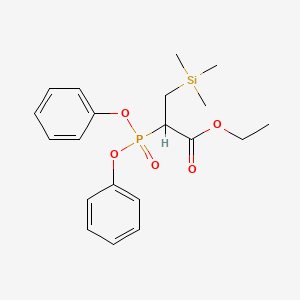
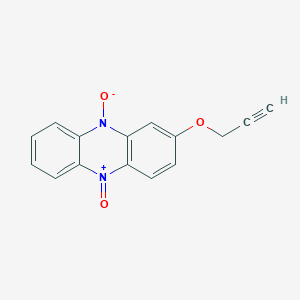

![1H-Imidazol-2-amine, N-[4-[(4-ethoxyphenyl)thio]phenyl]-4,5-dihydro-](/img/structure/B12536914.png)
